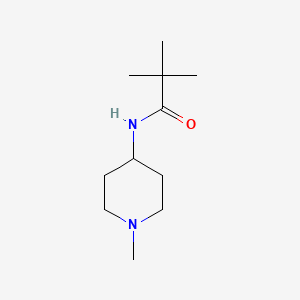
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide, also known as DMMP, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. DMMP has been shown to have a variety of biochemical and physiological effects, which make it a useful tool in laboratory experiments.
Mécanisme D'action
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which can cause overstimulation of the nervous system.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to cause respiratory distress, convulsions, and death in animals when administered at high doses. 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has also been shown to cause changes in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has several advantages as a tool for laboratory experiments. It is a potent inhibitor of acetylcholinesterase, which makes it useful for studying the role of acetylcholine in the nervous system. 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide is also relatively easy to synthesize and has a high purity. However, 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has several limitations as well. It is highly toxic and can be dangerous if not handled properly. Additionally, 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has a short half-life in the body, which limits its usefulness in certain types of experiments.
Orientations Futures
There are several future directions for research involving 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide. One area of interest is the development of new acetylcholinesterase inhibitors based on the structure of 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide. Another area of interest is the use of 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide as a tool for studying the effects of nerve agents on the nervous system. Additionally, research could be done to investigate the potential therapeutic uses of 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide in the treatment of certain neurological disorders.
Méthodes De Synthèse
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide can be synthesized by the reaction of 2,2-dimethylpropionyl chloride with N-methylpiperidine in the presence of a base such as triethylamine. The reaction yields 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 2,2-dimethyl-N-(1-methyl-4-piperidinyl)propanamide has also been used as a chemical warfare agent simulant, as it has similar properties to nerve agents such as sarin and VX.
Propriétés
IUPAC Name |
2,2-dimethyl-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)10(14)12-9-5-7-13(4)8-6-9/h9H,5-8H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODSNTBYYJVFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(1-methylpiperidin-4-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

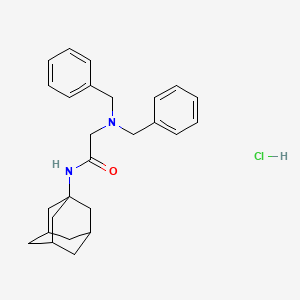
![6-amino-1-benzyl-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5205211.png)
![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide](/img/structure/B5205224.png)
![N~1~-[5-(N,N-diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-N~2~,N~2~-diethylglycinamide dihydrochloride hydrate](/img/structure/B5205234.png)

![2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5205251.png)
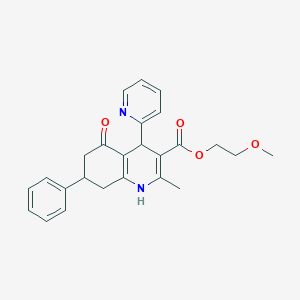
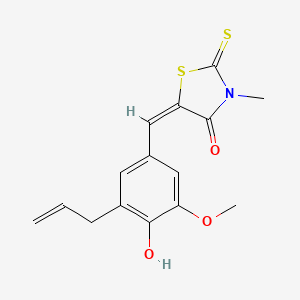
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5205271.png)


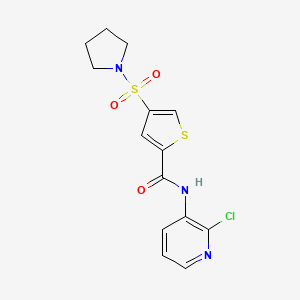
![2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile](/img/structure/B5205303.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5205310.png)